5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one

Description

Systematic IUPAC Nomenclature and Structural Formula

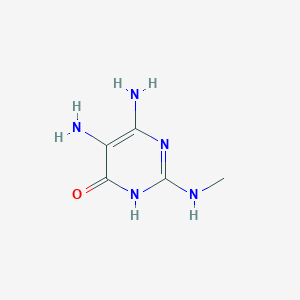

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for pyrimidine derivatives with multiple substituents. The compound's systematic name reflects its core pyrimidine ring structure with specific positional designations for each functional group attachment. The primary systematic name employed in chemical databases is this compound, which clearly indicates the presence of two amino groups at positions 5 and 6, a methylamino group at position 2, and a ketone functionality at position 4 of the pyrimidine ring system.

Alternative systematic nomenclature variations include 5,6-diamino-2-(methylamino)-1H-pyrimidin-4-one, which emphasizes the tautomeric hydrogen positioning within the ring structure. The structural representation follows standard chemical notation conventions with the molecular connectivity expressed through the Simplified Molecular Input Line Entry System notation as O=C1N=C(NC)NC(N)=C1N. This notation provides a linear representation of the molecular structure, indicating the ketone carbon, the pyrimidine nitrogen atoms, and the positions of the amino and methylamino substituents.

The compound's structural formula reveals a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, characteristic of the pyrimidine family. The presence of multiple amino groups creates opportunities for hydrogen bonding and influences the compound's physicochemical properties significantly. The ketone functionality at position 4 contributes to the compound's reactivity profile and potential tautomeric equilibria.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service has assigned the registry number 61693-25-2 to this compound, providing a unique identifier for chemical database searches and regulatory documentation. This registry number serves as the definitive identification marker across international chemical databases and commercial suppliers. The CAS number system ensures unambiguous identification regardless of nomenclatural variations or language differences in chemical naming conventions.

Multiple alternative chemical names exist in the literature and commercial databases, reflecting different naming conventions and structural emphasis approaches. The compound is frequently referenced as 4(3H)-Pyrimidinone, 5,6-diamino-2-(methylamino)-, which represents the Chemical Abstracts systematic naming approach. Additional alternative names include 5,6-diamino-2-(methylamino)-1H-pyrimidin-4-one, emphasizing the tautomeric hydrogen positioning.

Properties

IUPAC Name |

4,5-diamino-2-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-8-5-9-3(7)2(6)4(11)10-5/h6H2,1H3,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIJDBWODRIYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360890 | |

| Record name | 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61693-25-2 | |

| Record name | 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from 4(3H)-Pyrimidinone Derivatives

One established method involves the synthesis of 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one starting from 4(3H)-pyrimidinone derivatives bearing amino and nitroso substituents.

- Synthetic Route : The key precursor, 4(3H)-pyrimidinone, 6-amino-2-(methylamino)-5-nitroso-, is treated with ammonium sulfide at 50 °C for 0.5 hours.

- Reaction Outcome : This reaction facilitates the reduction of the nitroso group and substitution to yield the target compound.

- Yield : The process achieves a high yield of approximately 98%.

- Reference : This method is detailed in the work by Matysiak et al., as reported in Nucleosides, Nucleotides and Nucleic Acids (2004).

| Parameter | Details |

|---|---|

| Starting material | 4(3H)-Pyrimidinone, 6-amino-2-(methylamino)-5-nitroso- |

| Reagent | Ammonium sulfide |

| Temperature | 50 °C |

| Reaction time | 0.5 hours |

| Yield | 98% |

Nucleophilic Substitution on Halogenated Pyrimidine Precursors

Another prominent synthetic approach involves nucleophilic displacement reactions on halogenated pyrimidine intermediates.

- Precursor : 4,6-Dichloropyrimidine derivatives are commonly used as starting points.

- Reaction : Nucleophilic substitution of chlorine atoms with methylamine or other amino groups leads to the formation of 2-(methylamino) and diamino-substituted pyrimidinones.

- Procedure : For example, ethyl 2-(4-aminophenyl)acetate reacts with 4,6-dichloropyrimidine in ethanol with triethylamine at 80 °C for 12 hours to form intermediates, which are further transformed by substitution and hydrolysis steps.

- Yields : The overall yield for multi-step syntheses involving these intermediates is around 40%, depending on the specific substituents and reaction conditions.

- Reference : This method is outlined in the synthesis of pyrimidine analogs with kinase inhibitory activity (Scientific Reports, 2018).

| Step | Conditions | Outcome |

|---|---|---|

| Reaction of 4,6-dichloropyrimidine with amine | EtOH, triethylamine, 80 °C, 12 h | Intermediate 7 (81.5% yield) |

| Subsequent nucleophilic substitution | DMF, room temperature, overnight | Formation of substituted pyrimidines |

| Hydrolysis and further functionalization | LiOH saponification, coupling reactions | Final diamino-pyrimidinone derivatives |

Catalytic Hydrogenation and Functional Group Transformations

In more complex synthetic sequences, catalytic hydrogenation is employed to selectively reduce halogenated intermediates to amino-substituted pyrimidines.

- Example : Catalytic hydrogenation of 4-amino-2,6-dichloro-8-(ribofuranosylamino)pyrimido derivatives leads to 5,6-diamino substituted pyrimidinones.

- Additional Steps : Deprotection (e.g., deisopropylidenation) follows hydrogenation to yield the free amino compounds.

- Significance : This method is part of multi-step syntheses targeting antiviral and antitumor nucleoside analogs.

- Reference : Detailed in antiviral nucleoside synthesis studies (PubMed, 1989).

Reaction of Aminopyrimidinones with Methylamine

A practical and straightforward approach involves direct reaction of aminopyrimidinone precursors with methylamine:

- Process : 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives react with methylamine in absolute ethanol under reflux.

- Outcome : This yields 4-amino-6-aryl-2-(methylamino)pyrimidine derivatives, structurally related to the target compound.

- Characterization : Confirmed by IR and NMR spectroscopy showing characteristic NH, CH, and CN absorptions.

- Reference : Described in antimicrobial and anti-inflammatory pyrimidine derivative synthesis (PMC, 2005).

Summary Table of Preparation Methods

Research Findings and Analysis

- The direct ammonium sulfide reduction method (Method 1) offers the highest yield and relatively simple conditions, making it efficient for laboratory-scale synthesis.

- The nucleophilic substitution on halogenated pyrimidines (Method 2) allows structural diversity by varying amines and substituents, valuable for medicinal chemistry optimization.

- Catalytic hydrogenation (Method 3) is critical when sensitive protecting groups or ribose moieties are involved, especially in nucleoside analog synthesis.

- Reaction with methylamine under reflux (Method 4) is a classical approach to introduce the methylamino group, useful for preparing derivatives with biological activity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Diamino-2-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one exhibits significant biological activities:

- Enzymatic Inhibition: The compound acts as an inhibitor in various enzymatic pathways, particularly those involved in nucleic acid metabolism. Its structural similarity to nucleotides allows it to interact with enzymes that regulate nucleotide synthesis and metabolism.

- Anti-Cancer Potential: Preliminary studies suggest that this compound may possess anti-cancer properties. Its ability to inhibit specific enzymes could lead to altered cellular functions that are beneficial in cancer treatment .

Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

- Anti-Cancer Agents: The compound's interaction with nucleotide metabolism enzymes positions it as a candidate for developing anti-cancer therapies targeting rapidly dividing cells.

- Antiviral Agents: Similar compounds have shown efficacy against viral replication mechanisms; thus, further exploration of this compound's antiviral potential is warranted.

- Nucleoside Analogues: Its structure makes it suitable for modification into nucleoside analogues that can be used in various therapeutic contexts.

Mechanism of Action

The mechanism by which 5,6-diamino-2-(methylamino)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Key Observations :

- Amino Group Density: The 5,6-diamino configuration offers greater hydrogen-bonding capacity than mono-amino analogs, which could enhance binding affinity in enzyme inhibition (e.g., antifolate mechanisms) .

Antifungal Activity

- Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with triazole substituents (e.g., compound 6h) show 92% inhibition against Colletotrichum gossypii at 50 mg/L, attributed to interference with fungal membrane synthesis .

- Target Compound Potential: The 5,6-diamino groups may mimic pterin structures, targeting dihydrofolate reductase (DHFR), a common antifungal mechanism .

Anticancer Activity

- Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives exhibit IC50 values <10 μM against breast cancer cell lines (MCF-7) via EGFR kinase inhibition .

- Role of Amino Groups: Amino-rich analogs like the target compound may enhance DNA intercalation or topoisomerase inhibition, though direct data are needed .

Enzymatic Interactions

- EC 3.5.1.102: This enzyme acts on 2-amino-5-formylaminopyrimidin-4(3H)-one, suggesting that diamino-pyrimidinones could serve as substrates or inhibitors in nucleotide biosynthesis pathways .

Physicochemical Properties

- Solubility: The 5,6-diamino groups likely increase water solubility compared to methylthio or aryl derivatives (e.g., logP of 6-amino-2-(3-methylanilino)pyrimidin-4(3H)-one is ~1.2 vs. ~2.5 for methylthio analogs) .

- Stability: Methylamino substituents may reduce oxidation susceptibility compared to thiol groups, improving shelf life .

Biological Activity

5,6-Diamino-2-(methylamino)pyrimidin-4(3H)-one, with a CAS number of 61693-25-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of CHNO and a molecular weight of 155.16 g/mol . Its structural characteristics and modifications at the pyrimidine ring position are pivotal in determining its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 61693-25-2 |

Synthesis and Derivatives

The synthesis of this compound typically involves reactions with ammonium sulfide under controlled conditions, yielding high purity . Variations in the synthesis process can lead to derivatives that may exhibit different biological activities.

Biological Activities

-

Anticancer Properties :

- Recent studies have highlighted the compound's potential as an inhibitor of various kinases, particularly in cancer therapy. For instance, related pyrimidine compounds have been shown to inhibit FLT3 kinase, which is significant in acute myeloid leukemia (AML) treatment. The compound 13a , a derivative of this class, exhibited an IC value of 13.9 nM against FLT3 kinase, indicating potent activity .

- In cell-based assays, compounds structurally similar to this compound demonstrated selective inhibition of FLT3-driven cell lines .

- Enzyme Inhibition :

- Antifolate Activity :

Case Study 1: FLT3 Inhibition

A study focusing on the design and synthesis of pyrimidine-based inhibitors revealed that derivatives of this compound could effectively inhibit FLT3 kinase in various AML cell lines. The lead compound displayed significant selectivity over c-KIT, reducing potential side effects associated with dual inhibition .

Case Study 2: Dual PI3K/HDAC Inhibition

In another investigation, a series of quinazolinone-based hydroxamic acids were synthesized and evaluated for their ability to inhibit both PI3K and HDAC enzymes. The findings suggest that modifications at the pyrimidine scaffold can enhance potency and selectivity against these targets, providing a promising avenue for further research into this class of compounds .

Research Findings Summary

The biological activities associated with this compound are primarily linked to its structural properties that allow it to interact with key enzymes involved in cancer progression. The following table summarizes key findings from recent studies:

| Compound | Target Enzyme | IC Value (nM) | Biological Activity |

|---|---|---|---|

| Compound 13a | FLT3 | 13.9 | Potent inhibitor in AML cell lines |

| Quinazolinone Derivative | PI3K/HDAC | <10 | Dual inhibition with anticancer effects |

Q & A

Q. What analytical techniques resolve spectral overlaps in pyrimidinone characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.